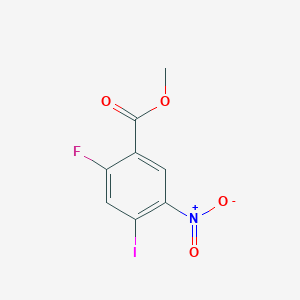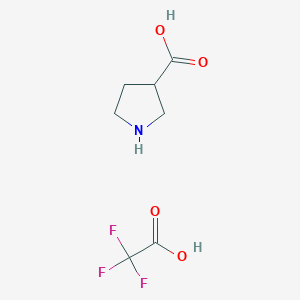
Pyrrolidine-3-carboxylic acid trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-3-carboxylic acid trifluoroacetate is a chemical compound with the molecular formula C5H9NO2.C2HF3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboxylic acid trifluoroacetate typically involves the reaction of pyrrolidine-3-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .
Applications De Recherche Scientifique
Pyrrolidine-3-carboxylic acid trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of pyrrolidine-3-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The trifluoroacetate group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carboxylic acid: Another derivative of pyrrolidine with similar structural features but different reactivity and applications.
Proline: A naturally occurring amino acid with a pyrrolidine ring, widely used in peptide synthesis and as a chiral catalyst.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals and as a precursor in organic synthesis.
Uniqueness: Pyrrolidine-3-carboxylic acid trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Propriétés
Numéro CAS |
1216735-73-7 |
|---|---|
Formule moléculaire |
C7H10F3NO4 |
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
Clé InChI |
XMIQMMOCQFIYFM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


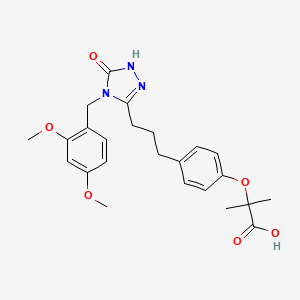
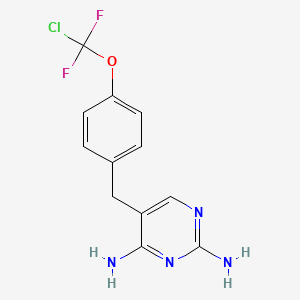
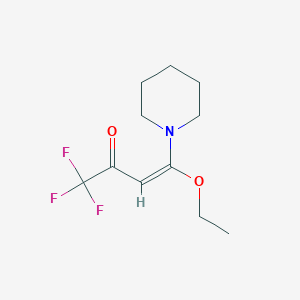
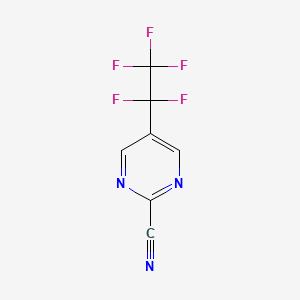

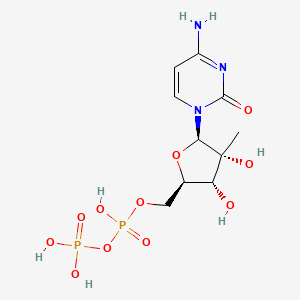
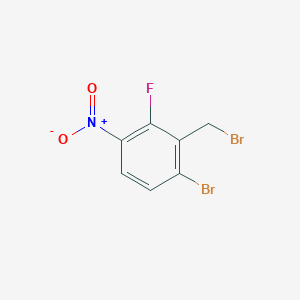
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
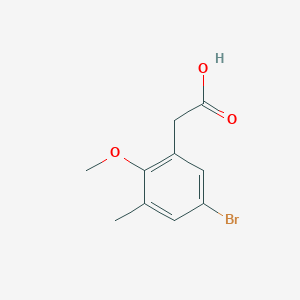

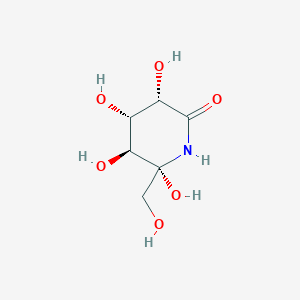
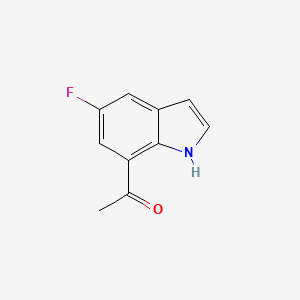
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
